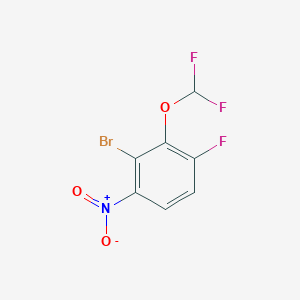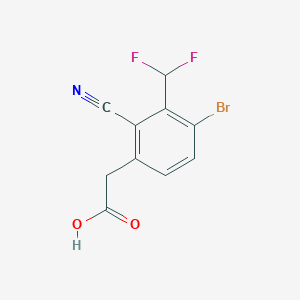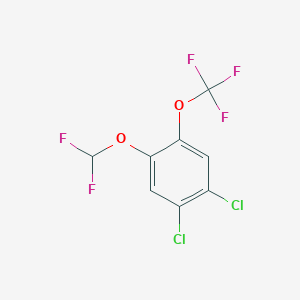
1,2-Dichloro-3-fluoro-5-iodobenzene
Overview
Description
1,2-Dichloro-3-fluoro-5-iodobenzene is an aromatic compound with the molecular formula C6H2Cl2FI. It is a halogenated benzene derivative, characterized by the presence of chlorine, fluorine, and iodine atoms on the benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 1,2-Dichloro-3-fluoro-5-iodobenzene typically involves halogenation reactions. One common method is the sequential halogenation of benzene derivatives. For instance, starting with a fluorobenzene, chlorination can be performed using chlorine gas in the presence of a catalyst like iron(III) chloride to introduce chlorine atoms at specific positions. Subsequently, iodination can be achieved using iodine and an oxidizing agent such as nitric acid .
Industrial production methods may involve similar halogenation processes but are optimized for large-scale synthesis. These methods ensure high yield and purity of the final product through controlled reaction conditions and purification steps.
Chemical Reactions Analysis
1,2-Dichloro-3-fluoro-5-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: Due to the presence of halogens, this compound readily participates in nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide, leading to the formation of substituted benzene derivatives.
Oxidation and Reduction: The compound can be oxidized using strong oxidizing agents like potassium permanganate, resulting in the formation of carboxylic acids. Reduction reactions, such as catalytic hydrogenation, can remove halogen atoms to yield simpler benzene derivatives.
Coupling Reactions: It serves as a substrate in metal-catalyzed coupling reactions like the Suzuki-Miyaura and Heck reactions, forming carbon-carbon bonds with various organic groups.
Scientific Research Applications
1,2-Dichloro-3-fluoro-5-iodobenzene finds applications in several scientific domains:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the development of radiolabeled compounds for imaging and diagnostic purposes.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, particularly in the field of oncology.
Mechanism of Action
The mechanism of action of 1,2-Dichloro-3-fluoro-5-iodobenzene depends on its application. In chemical reactions, the halogen atoms influence the reactivity and selectivity of the compound. For instance, in nucleophilic aromatic substitution, the electron-withdrawing nature of the halogens makes the benzene ring more susceptible to attack by nucleophiles. In biological applications, the compound’s structure allows it to interact with specific molecular targets, such as enzymes or receptors, through halogen bonding and other non-covalent interactions .
Comparison with Similar Compounds
1,2-Dichloro-3-fluoro-5-iodobenzene can be compared with other halogenated benzenes, such as:
1,3-Dichloro-2-fluoro-5-iodobenzene: Similar in structure but with different positions of halogen atoms, leading to variations in reactivity and applications.
1,3-Dibromo-5-fluoro-2-iodobenzene:
1,5-Dichloro-3-fluoro-2-iodobenzene: Another isomer with distinct properties due to the different arrangement of halogens on the benzene ring
The uniqueness of this compound lies in its specific halogenation pattern, which imparts unique reactivity and makes it suitable for specialized applications in various fields.
Properties
IUPAC Name |
1,2-dichloro-3-fluoro-5-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2FI/c7-4-1-3(10)2-5(9)6(4)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLAXRVDARKRKIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Cl)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2FI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![N-Methylbicyclo[1.1.1]pentan-1-amine](/img/structure/B1410414.png)





